molecular formula C21H18FN3O2S B2785946 3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide CAS No. 1396863-26-5

3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2785946
CAS No.: 1396863-26-5
M. Wt: 395.45
InChI Key: SQOGGOFDSBGHHD-UHFFFAOYSA-N
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Description

The compound 3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide features a pyrazole core substituted with a 4-fluorophenyl group at position 3, a methyl group at position 1, and two distinct carboxamide groups at the 5-position. These carboxamide substituents are linked to furan-2-ylmethyl and thiophen-3-ylmethyl moieties, respectively.

Properties

IUPAC Name

5-(4-fluorophenyl)-N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2S/c1-24-20(11-19(23-24)16-4-6-17(22)7-5-16)21(26)25(12-15-8-10-28-14-15)13-18-3-2-9-27-18/h2-11,14H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOGGOFDSBGHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N(CC3=CSC=C3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar pyrazole structures exhibit significant anticancer properties. The inhibition of specific targets such as human farnesyltransferase (hFTase) has been explored extensively. For instance, studies have shown that pyrazole derivatives can inhibit the growth of cancer cells by interfering with critical signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties

The compound's structural analogs have demonstrated antibacterial activity against resistant strains of bacteria, including Helicobacter pylori. The incorporation of furan and thiophene moieties is believed to enhance the compound's interaction with bacterial targets, which could lead to the development of new antibiotics .

Anti-inflammatory Effects

Compounds containing pyrazole rings have been reported to exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX), making them potential candidates for treating inflammatory diseases .

Neuroprotective Applications

There is emerging evidence suggesting that pyrazole derivatives may offer neuroprotective effects, potentially useful in neurodegenerative diseases like Alzheimer's and Parkinson's. The ability to cross the blood-brain barrier and modulate neuroinflammatory responses is a critical area of ongoing research .

Table 1: Summary of Research Findings on Pyrazole Derivatives

StudyApplicationFindings
Foroumadi et al., 2020AntimicrobialCompounds showed significant inhibition against H. pylori strains with varying resistance profiles .
MDPI Research, 2024AntiviralPyrazole derivatives exhibited high activity against reverse transcriptase, indicating potential as antiviral agents .
De Gruyter Journal, 2022AnticancerIdentified potent hFTase inhibitors with low IC50 values, suggesting strong anticancer potential .

Additional Insights

The synthesis and characterization of this compound have been documented in various studies, highlighting its promising pharmacological profiles. Notably, structure-based design approaches have been employed to optimize its efficacy against specific biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole Cores

N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
  • Structural Differences: Replaces the furan/thiophene-linked carboxamide with a cyclohexylmethyl group and an amino-oxobutan-2-yl substituent.
N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide
  • Structural Differences : Contains a trifluoromethyl group at position 3 and a chloropyridyl substituent.
  • Implications : The trifluoromethyl group improves metabolic stability, while the chloropyridyl moiety may enhance π-π stacking interactions in biological targets .
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide
  • Structural Differences : Substitutes the fluorophenyl group with chlorophenyl and dichlorophenyl groups, and uses a pyridylmethyl carboxamide.
  • Implications : Increased halogen content may improve binding affinity but raise toxicity concerns compared to the fluorophenyl-containing target compound .

Analogues with Heterocyclic Modifications

Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate
  • Structural Differences : Integrates a thiazole ring ester instead of carboxamide groups.
N-(4-Ethoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide
  • Structural Differences: Replaces the pyrazole core with a thienopyrazole system and adds a trifluoromethyl group.
  • Implications: The thienopyrazole system may alter electronic properties, affecting redox stability and bioavailability .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Weight Key Substituents Solubility (Predicted) LogP (Predicted)
Target Compound 411.43 g/mol 4-Fluorophenyl, furan/thiophene carboxamide Moderate (DMSO) 3.2
N-(1-Amino-3-methyl-1-oxobutan-2-yl)-... 442.51 g/mol Cyclohexylmethyl, amino-oxobutan-2-yl Low (aqueous) 4.1
N-[4-Chloro-2-methyl-6-... 513.78 g/mol Trifluoromethyl, chloropyridyl Low (aqueous) 4.8
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)... 476.32 g/mol Dichlorophenyl, pyridylmethyl Very low 5.3
  • Key Observations :
    • The target compound’s furan/thiophene carboxamide groups balance moderate lipophilicity (LogP ~3.2) with solubility, unlike highly halogenated analogues (LogP >5) .
    • Trifluoromethyl and pyridyl groups in analogues may improve target binding but reduce aqueous solubility .

Q & A

What are the optimal synthetic routes for 3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide?

Level : Basic
Methodological Answer :
The synthesis involves multi-step reactions, starting with the formation of the pyrazole core. Key steps include:

  • Pyrazole Ring Formation : Cyclocondensation of hydrazines with β-keto esters or diketones under acidic conditions.
  • Substituent Introduction : Sequential alkylation/arylation at the N1 and C3 positions of the pyrazole. For example, introducing the 4-fluorophenyl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
  • Carboxamide Functionalization : Coupling the pyrazole-5-carboxylic acid intermediate with furan-2-ylmethylamine and thiophen-3-ylmethylamine using carbodiimide reagents (e.g., EDCI/HOBt) under inert conditions .
  • Purification : Monitor reactions via TLC and confirm product identity using 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Level : Basic
Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR confirms substituent integration (e.g., methyl groups at δ 3.2–3.5 ppm, aromatic protons from fluorophenyl at δ 7.0–7.5 ppm). 19^{19}F NMR detects the fluorine atom (δ -110 to -115 ppm) .
  • Mass Spectrometry : HRMS validates molecular formula (e.g., C20_{20}H18_{18}FN3_3O2_2S) with <2 ppm error .
  • HPLC-PDA : Assess purity (>95%) using reversed-phase C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) .

How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) impact biological activity?

Level : Advanced
Methodological Answer :

  • Fluorine Effects : The 4-fluorophenyl group enhances lipophilicity and metabolic stability compared to chlorophenyl analogs, as shown in SAR studies of similar pyrazoles . Fluorine’s electron-withdrawing nature also influences π-π stacking with biological targets (e.g., kinase ATP-binding pockets).
  • Heterocyclic Substitutions : Replacing thiophen-3-ylmethyl with pyridylmethyl reduces activity in antimicrobial assays, suggesting sulfur’s role in target binding . Computational docking (e.g., AutoDock Vina) can predict binding affinities for iterative optimization .

How to resolve contradictions in biological assay data (e.g., inconsistent IC50_{50}50​ values)?

Level : Advanced
Methodological Answer :

  • Orthogonal Assays : Validate cytotoxicity (e.g., MTT assay) with apoptosis markers (Annexin V/PI staining) to distinguish specific vs. nonspecific effects .
  • Structural Confirmation : Re-analyze compound integrity post-assay via LC-MS to rule out degradation .
  • Statistical Rigor : Use triplicate replicates and standardized positive controls (e.g., doxorubicin for anticancer assays) to minimize variability .

What computational strategies predict the compound’s molecular targets?

Level : Advanced
Methodological Answer :

  • Pharmacophore Modeling : Generate 3D pharmacophores using Schrödinger Phase to identify key interactions (e.g., hydrogen bonds with the carboxamide group) .
  • Molecular Dynamics (MD) : Simulate binding stability (e.g., 100 ns MD runs in GROMACS) for kinase targets like EGFR or MAPK .
  • Druggability Assessment : Calculate physicochemical properties (LogP, PSA) with SwissADME to prioritize targets with favorable ADME profiles .

How to optimize reaction yields for large-scale synthesis?

Level : Advanced
Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for carboxamide coupling; DMF typically gives >80% yield .
  • Catalyst Optimization : Replace EDCI with T3P® (propylphosphonic anhydride) for higher efficiency and easier purification .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 24 hr) for pyrazole cyclization at 100°C .

What strategies validate the compound’s stability under physiological conditions?

Level : Advanced
Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1N HCl), basic (0.1N NaOH), and oxidative (3% H2_2O2_2) conditions at 37°C for 24 hr. Analyze degradants via LC-MS .
  • Plasma Stability Assay : Incubate with human plasma (37°C, 1 hr) and quantify parent compound using LC-MS/MS .

How to design derivatives to overcome resistance mechanisms (e.g., efflux pumps)?

Level : Advanced
Methodological Answer :

  • Efflux Pump Inhibition : Co-administer derivatives with verapamil (P-gp inhibitor) in cytotoxicity assays to identify resistance-reversing analogs .
  • Structural Hybridization : Incorporate hydrophobic moieties (e.g., tert-butyl) to reduce recognition by efflux proteins, as seen in triazole-carboxamide analogs .

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